Dimethyl 2-(2-nitrophenyl)malonate

Overview

Description

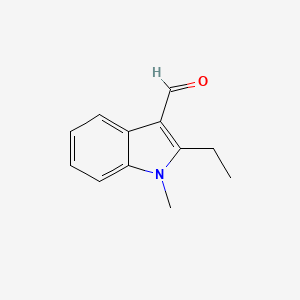

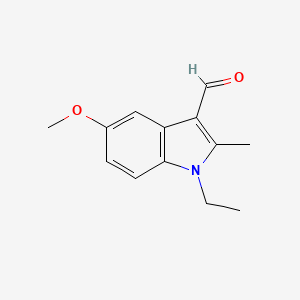

Dimethyl 2-(2-nitrophenyl)malonate is a chemical compound that is part of a broader class of compounds known as malonates. These compounds are characterized by the presence of two ester groups attached to a malonic acid backbone. The specific structure of Dimethyl 2-(2-nitrophenyl)malonate includes a nitrophenyl group, which is a benzene ring with a nitro group (-NO2) substitution, indicating its potential for further chemical modification and utility in synthetic organic chemistry.

Synthesis Analysis

The synthesis of related compounds, such as dialkyl 2-[1-p-nitrophenyl-2-(alkylamino)-2-oxoethyl]malonates, has been reported to proceed via the condensation of Meldrum's acid with 4-nitrobenzaldehyde, followed by a reaction with alkyl isocyanides in the presence of alcohols. This method yields highly functionalized amidodiesters with excellent efficiency . Although the synthesis of Dimethyl 2-(2-nitrophenyl)malonate is not explicitly described, the reported procedure suggests a potential pathway for its synthesis by modifying the functional groups involved.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of Dimethyl 2-(2-nitrophenyl)malonate can be partially understood by examining the reactivity of similar compounds. For instance, the use of dimethyl malonate as a one-carbon source to introduce carbon substituents onto aromatic nitro compounds has been demonstrated . This suggests that Dimethyl 2-(2-nitrophenyl)malonate could potentially undergo reactions that involve the decarboxylation of its ester groups, leading to the introduction of carbon substituents onto other aromatic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Dimethyl 2-(2-nitrophenyl)malonate are not explicitly provided in the papers, some general properties can be inferred. Malonates are typically liquid at room temperature and have relatively high boiling points due to the presence of ester groups. The nitro group in Dimethyl 2-(2-nitrophenyl)malonate would likely contribute to the compound's acidity and could also affect its boiling point and solubility in various solvents. The decarboxylation noted in related reactions indicates that the compound may be sensitive to heat or catalytic conditions that promote this process .

Scientific Research Applications

Synthesis and Molecular Structure

- The synthesis of a novel monohydrated compound derived from dimethyl 2-(2-nitrophenyl)malonate was successfully achieved, revealing insights into its molecular structure through NMR, X-ray diffraction, and ab initio calculations. This synthesis demonstrated the compound's potential in developing new molecular frameworks (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Reaction Studies and Mechanisms

- Research on deprotonation reactions of dimethyl 2-(2-nitrophenyl)malonate with various bases in polar aprotic solvents like DMSO and acetonitrile has been conducted. These studies provide valuable insights into the reaction mechanisms and the role of solvents in these processes (Schroeder et al., 1999; Schroeder, Brzeziński, Jarczewski, Grech, & Milart, 1996).

Applications in Organic Synthesis

- Dimethyl malonate has been utilized in various organic syntheses, such as the introduction of carbon substituents onto aromatic nitro compounds, indicating its significance as a one-carbon source and linker (Selvakumar, Reddy, Kumar, & Iqbal, 2001).

- It has also been employed in the stereoselective synthesis of compounds like (R)- and (S)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids, showcasing its versatility in creating enantiomerically pure compounds (Hrast, Mrcina, & Kikelj, 1999).

Novel Compounds and Therapeutic Applications

- The synthesis of water-soluble boronated phthalocyanine, using dimethyl malonate in one of the steps, has been reported. This compound has potential applications in boron neutron capture therapy for cancer treatment (Kahl & Li, 1996).

Stabilization and Thermal Studies

- Dimethyl malonate derivatives have been investigated for their stabilizing effects on nitrocellulose, providing insights into the thermal stability and decomposition mechanisms of these compounds (Hassan, 2001).

Safety and Hazards

properties

IUPAC Name |

dimethyl 2-(2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-5-3-4-6-8(7)12(15)16/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGNTNNTVUTSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409341 | |

| Record name | dimethyl 2-(2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(2-nitrophenyl)malonate | |

CAS RN |

26465-37-2 | |

| Record name | dimethyl 2-(2-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

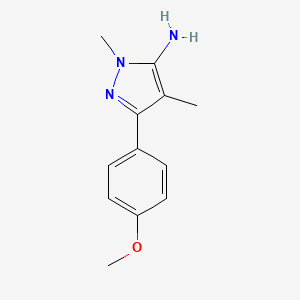

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)

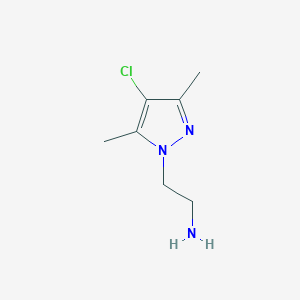

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)

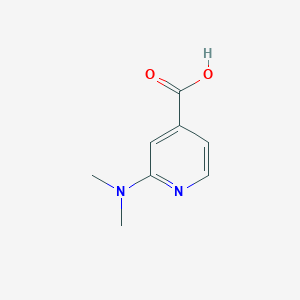

![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)